molecular formula C15H20BrNO2 B1312365 Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate CAS No. 566905-89-3

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate

Cat. No. B1312365
M. Wt: 326.23 g/mol
InChI Key: OBTTXMHWNBHMNH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is further connected to a bromoethyl group . The empirical formula is C13H16BrNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate include a refractive index of n20/D 1.5590 (lit.) and a density of 1.374 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Method of Application

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors. The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Results or Outcomes

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Illicit Fentanyl Manufacture

“Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate” could potentially be used as a precursor in the illicit manufacture of fentanyl, a powerful synthetic opioid .

Method of Application

Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .

Results or Outcomes

Fentanyl is one of the major contributing drugs to the opioid crisis in North America. The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

Synthesis of Biologically Active Piperidines

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Method of Application

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .

Results or Outcomes

This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Safety And Hazards

The safety data sheet for a similar compound, 1-CBZ-4-(2-HYDROXY-ETHYL)-PIPERIDINE, advises against breathing mist, gas, or vapours, and recommends using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

benzyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTTXMHWNBHMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCBr)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453616
Record name Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate

CAS RN

566905-89-3
Record name Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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